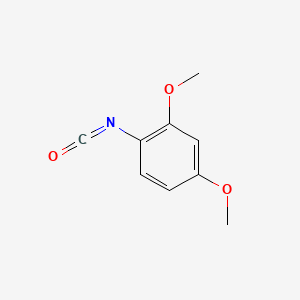

2,4-Dimethoxyphenyl isocyanate

Description

Significance and Role of Isocyanates in Modern Chemistry and Materials Science

Isocyanates are a class of highly reactive organic compounds characterized by the R−N=C=O functional group. wikipedia.org Their high reactivity, particularly with nucleophiles, makes them indispensable reagents in organic synthesis and polymer science. ontosight.aimdpi.com

Aromatic isocyanates are fundamental precursors in the synthesis of a wide array of materials and chemicals, including polyurethanes, pharmaceuticals, and agrochemicals. adhesivesmag.comrsc.org The isocyanate group readily reacts with alcohols to form carbamate (B1207046) (urethane) linkages and with amines to form urea (B33335) linkages, which are the foundational reactions for producing polyurethane polymers and polyureas. ontosight.aiwikipedia.org Polyurethanes, in particular, are versatile materials found in foams, coatings, adhesives, and elastomers. mdpi.comadhesivesmag.com In medicinal and agricultural chemistry, the isocyanate moiety is used to introduce specific functional groups that can impart or modulate the biological activity of a molecule. ontosight.aismolecule.com The reactivity of an aromatic isocyanate can be tuned by the presence of other substituents on the aromatic ring; electron-withdrawing groups tend to increase reactivity, while electron-donating groups can modulate it. mdpi.com

2,4-Dimethoxyphenyl isocyanate is a member of the aromatic isocyanate family distinguished by its two electron-donating methoxy (B1213986) groups. cymitquimica.com These groups enhance the electrophilic character of the isocyanate carbon, facilitating reactions with nucleophiles. cymitquimica.com It serves as a valuable intermediate in the synthesis of specialized organic compounds. ontosight.aiechemi.com For example, it is used in the preparation of pyrrolo[3,2-d]pyrimidines and has been employed in the decarboxylative C-terminus amidation of amino acids and peptides, showcasing its utility in complex organic transformations. chemicalbook.comacs.org Its specific substitution pattern allows for the creation of derivatives with distinct properties, making it a target for research in areas requiring tailored molecular architectures. acs.org

Historical Perspective of Isocyanate Chemistry Evolution

The study of isocyanates dates back to the 19th century and has since evolved into a major field of industrial and academic research. beilstein-journals.org

Isocyanates were first discovered by Wurtz in 1848. rsc.org A significant milestone in their production was the development of the phosgenation process, where an amine reacts with phosgene (B1210022) (COCl₂) to produce the corresponding isocyanate. wikipedia.orgadhesivesmag.com This method became the dominant industrial route for producing key diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), which fueled the rapid growth of the polyurethane industry in the 20th century. adhesivesmag.comuniversiteitleiden.nl However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, alternative synthetic routes. adhesivesmag.comrsc.org These "phosgene-free" methods include classic name reactions like the Curtius, Hofmann, and Lossen rearrangements, which proceed through an isocyanate intermediate. wikipedia.org More modern approaches involve the Staudinger–aza-Wittig reaction, where iminophosphoranes react with carbon dioxide, and the reductive carbonylation of nitro compounds. beilstein-journals.orguniversiteitleiden.nl

While large-scale industrial applications have focused on diisocyanates like MDI and TDI, more specialized isocyanates such as this compound have found their niche in fine chemical synthesis and pharmaceutical research. Its emergence is tied to the need for specific building blocks in targeted synthesis. A notable recent application is its use as a reagent in the synthesis of C-terminus amidated analogues of N-protected amino acids. acs.org In a study optimizing this reaction, this compound was reacted with Boc-L-Phe-OH as a model substrate, demonstrating its utility in peptide modification. acs.org This highlights its role in creating complex and functionally diverse molecules for life sciences research.

Current Research Landscape and Future Directions for this compound

Current research continues to leverage this compound as a key reagent in organic synthesis. It is recognized as an intermediate for producing pharmaceuticals, agrochemicals like pesticides and herbicides, and polymers. ontosight.ai Its reaction with alcohols to form polyurethanes is a key application in polymer chemistry. ontosight.ai

Market analysis reports indicate a continued interest in the compound, suggesting ongoing applications and research. alliedmarketresearch.com Future directions will likely focus on its incorporation into novel functional materials and complex bioactive molecules. Furthermore, the broader push towards sustainable and "green" chemistry will continue to drive innovation in the synthesis of all isocyanates, including this compound, with a focus on avoiding hazardous reagents and improving efficiency. rsc.org

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉NO₃ | ontosight.ainih.govechemi.com |

| Molecular Weight | 179.17 g/mol | nih.govechemi.com |

| IUPAC Name | 1-isocyanato-2,4-dimethoxybenzene | nih.govfishersci.no |

| CAS Number | 84370-87-6 | echemi.comchemicalbook.comsigmaaldrich.com |

| Appearance | White to pale yellow crystals or liquid after melting | echemi.comthermofisher.com |

| Melting Point | 26-35 °C | sigmaaldrich.comthermofisher.com |

| Boiling Point | 139-141 °C at 11 mmHg | echemi.comsigmaaldrich.com |

| Density | ~1.1 g/cm³ | echemi.com |

| Flash Point | >110 °C | echemi.comfishersci.no |

| Refractive Index | 1.5465 - 1.5485 | echemi.com |

Identified Gaps in Current Scholarly Understanding

Despite its utility, several gaps persist in the scholarly understanding of this compound. The full extent of its synthetic potential remains to be charted. While its reactivity with primary nucleophiles is well-established, its behavior in more complex, catalyzed reaction systems is an area requiring deeper investigation. For instance, the development of enantioselective catalytic processes that involve this reagent is not extensively documented.

A significant gap exists in the detailed mechanistic understanding of how the 2,4-dimethoxy substitution pattern influences reaction outcomes compared to other isomers (e.g., 3,4- or 2,5-dimethoxyphenyl isocyanate). Such studies would be crucial for predicting and controlling regioselectivity and stereoselectivity in the synthesis of complex molecules. Furthermore, while its use in producing basic polymers like polyurethanes is known, there is a lack of comprehensive research into the synthesis and characterization of novel functional materials derived specifically from this monomer. ontosight.ai The unique properties (such as thermal, optical, or conductive) that the 2,4-dimethoxy moiety might confer upon these materials are largely unexplored. The development of sustainable and highly efficient catalytic systems, particularly those using earth-abundant metals, for transformations involving this compound is another area where knowledge is limited. acs.org

Potential for Novel Discoveries and Applications

The existing gaps in knowledge point toward significant potential for novel discoveries and applications involving this compound.

Medicinal Chemistry and Chemical Biology: The compound is a promising tool for drug discovery. Its demonstrated ability to react with amino acids to form stable amide bonds opens avenues for creating novel peptide-based therapeutics or modifying existing ones to enhance their properties. acs.org The dimethoxyphenyl group itself can engage in specific interactions with biological targets, suggesting that derivatives could act as potent and selective enzyme inhibitors, similar to how related structures have been investigated. nih.gov It also holds potential for developing chemical probes to label and study protein function within cellular systems.

Materials Science: There is substantial potential in using this compound as a specialized monomer for creating advanced functional polymers. These materials could possess unique properties such as improved thermal stability, specific optical characteristics, or enhanced biocompatibility. A particularly promising research direction is its use in the surface modification of natural polymers like cellulose (B213188), which could lead to the development of novel, sustainable biomaterials for applications in packaging or biomedical devices. nih.gov

Synthetic Methodology: The unique electronic nature of this compound makes it an interesting substrate for developing new catalytic reactions. Research into its participation in transition-metal-catalyzed C-H functionalization or cycloaddition reactions could unlock novel and efficient pathways to valuable organic scaffolds. researchgate.net Recent studies on the decarboxylative amidation of amino acids using this isocyanate showcase its potential in unconventional bond-forming strategies. acs.org The findings from one such study are detailed below.

Table 2: Research Findings on the Synthesis of C-Terminus Amidated Amino Acids using this compound

This table summarizes findings from a study on the decarboxylative C-terminus amidation of N-protected amino acids with this compound, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). The reaction demonstrates high efficiency for various amino acid substrates. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-3-4-8(10-6-11)9(5-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAZHLRMDRTLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233349 | |

| Record name | 2,4-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84370-87-6 | |

| Record name | 2,4-Dimethoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84370-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxyphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD3Y6XDN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dimethoxyphenyl Isocyanate

Phosgene-Based Synthesis Routes: Critical Analysis and Innovations

The reaction of amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. sabtechmachine.comfsalforu.com This method, while efficient, is fraught with hazards due to the extreme toxicity of phosgene gas. epa.govnih.gov

Industrial Phosgenation Processes for Aromatic Isocyanates

The industrial synthesis of aromatic isocyanates, including 2,4-Dimethoxyphenyl isocyanate, typically involves the reaction of the corresponding primary amine with phosgene in an inert solvent. sabtechmachine.comepa.gov This process is generally carried out in two stages, known as cold and hot phosgenation, to manage the highly exothermic nature of the reaction and to minimize the formation of byproducts. sabtechmachine.comfsalforu.com

Initially, the amine, such as 2,4-dimethoxyaniline (B45885), is reacted with phosgene at a low temperature (below 70°C) to form a slurry containing carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.comfsalforu.com This "cold phosgenation" step is crucial for controlling the initial rapid reaction. google.com The resulting mixture is then heated to higher temperatures (100-200°C) in the presence of excess phosgene in what is termed "hot phosgenation." sabtechmachine.comfsalforu.com During this stage, the carbamoyl chloride decomposes to the desired isocyanate and hydrogen chloride, and any remaining amine hydrochloride is converted. google.com The final product is then purified through distillation. sabtechmachine.comfsalforu.com Yields for this process are typically high, often ranging from 85% to 95%. fsalforu.com

Table 1: Typical Industrial Phosgenation Process Parameters

| Parameter | Condition |

|---|---|

| Reactants | Primary Amine, Phosgene |

| Solvent | Inert Aromatic Solvents (e.g., o-dichlorobenzene, toluene) |

| Cold Phosgenation Temperature | < 70°C |

| Hot Phosgenation Temperature | 100 - 200°C |

| Typical Yield | 85 - 95% |

Data sourced from multiple industrial process descriptions. sabtechmachine.comfsalforu.com

Adaptations and Optimizations for this compound Production

The general phosgenation process is adapted for the synthesis of specific isocyanates like this compound. The starting material for this specific compound is 2,4-dimethoxyaniline. ontosight.ai The presence of the two methoxy (B1213986) groups on the aromatic ring can influence the reactivity of the amine and may require fine-tuning of the reaction conditions, such as temperature and reaction time, to optimize the yield and purity of the final product. The choice of solvent is also critical and is often an aromatic hydrocarbon like toluene (B28343) or dichlorobenzene. sabtechmachine.comfsalforu.com

Strategies for Mitigating Hazards in Phosgene-Mediated Syntheses

The high toxicity of phosgene necessitates stringent safety protocols in industrial settings. epa.govindianchemicalcouncil.com Key strategies for hazard mitigation include:

Process Containment: All equipment and pipelines carrying phosgene are typically enclosed in a contained chamber equipped with phosgene sensors and connected to a scrubbing system to neutralize any leaks. indianchemicalcouncil.com

Inventory Minimization: Keeping the amount of phosgene in the process at a minimum is a fundamental safety principle. indianchemicalcouncil.com Continuous processes are often favored over batch processes to reduce the volume of hazardous material at any given time. google.com

Use of Excess Phosgene: While seeming counterintuitive, using a stoichiometric excess of phosgene can ensure the complete conversion of the amine and minimize the presence of unreacted, potentially hazardous intermediates. orgsyn.org

Scrubbing Systems: Exhaust gases from the reaction, which contain unreacted phosgene and hydrogen chloride, are passed through scrubbing systems, typically containing a sodium hydroxide (B78521) solution, to neutralize these hazardous substances. orgsyn.org

Alternative Reagents: In some laboratory-scale syntheses, solid and less volatile phosgene equivalents like triphosgene (B27547) are used to reduce handling risks.

Phosgene-Free and Green Chemistry Approaches for this compound

Growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes to isocyanates. nih.govresearchgate.net These "green" chemistry approaches aim to replace the hazardous phosgene with less toxic reagents.

Carbonylation of Nitro Compounds

A promising phosgene-free alternative is the carbonylation of nitro compounds. nwo.nl This method avoids the use of phosgene altogether and often involves catalytic processes.

Direct Reductive Carbonylation

Direct reductive carbonylation involves the reaction of a nitroaromatic compound, such as 2,4-dimethoxynitrobenzene, with carbon monoxide in the presence of a catalyst to directly form the corresponding isocyanate. nwo.nl

The general reaction is as follows: Ar-NO₂ + 3CO → Ar-NCO + 2CO₂

This process is typically carried out at high temperatures and pressures and requires a suitable catalyst, often based on transition metals like palladium or rhodium. nwo.nl The development of efficient and recyclable catalysts is a key area of research to make this route economically competitive with the traditional phosgene process. While significant progress has been made, challenges such as catalyst stability and separation remain. nwo.nl

Another variation involves a two-step process where the nitro compound is first reduced to an amine, which is then carbonylated. However, the direct conversion of the nitro compound is considered more atom-economical. The synthesis of the precursor, 2,4-dimethoxynitrobenzene, can be achieved through various methods, including the transetherification of related compounds. nih.govplos.org

Table 2: Comparison of Synthetic Routes to this compound

| Feature | Phosgene-Based Route | Direct Reductive Carbonylation |

|---|---|---|

| Primary Reagents | 2,4-Dimethoxyaniline, Phosgene | 2,4-Dimethoxynitrobenzene, Carbon Monoxide |

| Key Hazard | Highly toxic phosgene gas | High pressure, flammable CO gas |

| Byproducts | Hydrogen Chloride | Carbon Dioxide |

| Catalyst | Not typically required | Transition metal catalyst (e.g., Pd, Rh) |

| Industrial Maturity | Well-established, widely used | Still under development for large-scale production |

This table provides a general comparison of the two synthetic methodologies.

Indirect Reductive Carbonylation and Trapping Reactions

Indirect reductive carbonylation is a significant non-phosgene route for the synthesis of aryl isocyanates from nitroaromatic compounds. This process typically involves two main stages. universiteitleiden.nl First, the nitro compound undergoes reductive carbonylation in the presence of an alcohol or an amine to form a stable carbamate (B1207046) or urea (B33335) intermediate, respectively. This intermediate is then isolated and subsequently subjected to thermal decomposition (cracking) to yield the desired isocyanate and regenerate the trapping agent (alcohol or amine), which can be recycled. universiteitleiden.nl

For the synthesis of this compound, the logical precursor would be 2,4-dimethoxynitrobenzene. The general pathway can be depicted as follows:

Stage 1: Carbamate Formation The reductive carbonylation of 2,4-dimethoxynitrobenzene is performed with carbon monoxide in the presence of an alcohol (e.g., methanol (B129727) or ethanol) and a suitable catalyst. Palladium-based catalysts, often in conjunction with ligands like phenanthroline, have proven effective for this transformation with other nitroaromatic compounds. researchgate.net The reaction yields the corresponding N-(2,4-dimethoxyphenyl)carbamate.

Stage 2: Thermal Cracking The isolated carbamate is heated, causing it to decompose into this compound and the alcohol.

This indirect method avoids the direct handling of highly toxic phosgene and allows for the purification of the intermediate carbamate, potentially leading to a higher purity final product. universiteitleiden.nl The efficiency of the process is highly dependent on the catalyst system used for the carbonylation step and the conditions of the thermal cracking. universiteitleiden.nl

Table 1: Key Steps in Indirect Reductive Carbonylation

| Step | Reactants | Product | Conditions |

| 1. Carbamate Synthesis | 2,4-Dimethoxynitrobenzene, Carbon Monoxide, Alcohol (ROH) | N-(2,4-dimethoxyphenyl)carbamate | Palladium Catalyst, High Pressure CO, Elevated Temperature |

| 2. Isocyanate Formation | N-(2,4-dimethoxyphenyl)carbamate | This compound, Alcohol (ROH) | Thermal Decomposition (Cracking) |

Curtius Rearrangement and Variations

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. researchgate.netmdpi.comgoogle.com The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. mdpi.commasterorganicchemistry.com

For the synthesis of this compound, the process starts with 2,4-dimethoxybenzoic acid. The key steps are:

Acyl Chloride Formation: 2,4-dimethoxybenzoic acid is converted to its more reactive acyl chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Acyl Azide Synthesis: The resulting 2,4-dimethoxybenzoyl chloride is reacted with an azide salt, such as sodium azide (NaN₃), to form 2,4-dimethoxybenzoyl azide.

Rearrangement: The acyl azide is then heated in an inert solvent (like toluene or benzene). It undergoes rearrangement, losing a molecule of dinitrogen (N₂) to yield this compound. masterorganicchemistry.com The isocyanate can be isolated if desired or trapped in situ with a suitable nucleophile. nih.gov

A variation of this process involves the radical azidonation of an aldehyde. For instance, an aldehyde can be converted to an acyl azide using iodine azide (IN₃), which then undergoes the Curtius rearrangement to furnish the isocyanate.

Table 2: Curtius Rearrangement for this compound Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2,4-Dimethoxybenzoic acid | SOCl₂ or (COCl)₂ | 2,4-Dimethoxybenzoyl chloride |

| 2 | 2,4-Dimethoxybenzoyl chloride | NaN₃ | 2,4-Dimethoxybenzoyl azide |

| 3 | 2,4-Dimethoxybenzoyl azide | Heat (Δ) | This compound + N₂ |

Hofmann Rearrangement and Related Transformations

The Hofmann rearrangement provides a pathway to isocyanates from primary amides. wikipedia.orgacs.org In this reaction, a primary amide is treated with bromine or chlorine in a strong aqueous base, such as sodium hydroxide, to yield an isocyanate intermediate. tcichemicals.comslideshare.net This intermediate is typically hydrolyzed in the aqueous medium to a primary amine with one fewer carbon atom, but it can be trapped by other nucleophiles or isolated under specific conditions. wikipedia.orgacs.org

To synthesize this compound, the starting material is 2,4-dimethoxybenzamide. The reaction mechanism involves the following steps:

N-Bromination: The amide reacts with bromine in the presence of a base to form an N-bromoamide intermediate.

Anion Formation: A proton is abstracted from the nitrogen by the base, yielding a bromoamide anion.

Rearrangement: This anion rearranges, with the 2,4-dimethoxyphenyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming this compound. wikipedia.org

While the primary product in aqueous conditions is the corresponding amine (2,4-dimethoxyaniline), the isocyanate intermediate can be generated and utilized. A patent describing the reaction of the analogous 3,4-dimethoxybenzamide (B75079) with sodium hypochlorite (B82951) (formed in situ from NaOH and chlorine or from commercial bleach) to generate an intermediate, which is then trapped with cyanamide, provides strong evidence for the formation of the corresponding isocyanate. google.com

Table 3: Hofmann Rearrangement for this compound Synthesis

| Step | Reactant | Reagents | Key Intermediate |

| 1 | 2,4-Dimethoxybenzamide | Br₂ (or Cl₂), NaOH(aq) | N-bromo-2,4-dimethoxybenzamide |

| 2 | N-bromo-2,4-dimethoxybenzamide | NaOH(aq) | This compound |

Palladium-Catalyzed Synthetic Pathways

Modern organometallic chemistry offers powerful tools for the synthesis of isocyanates, with palladium-catalyzed reactions being particularly prominent. These methods often provide high efficiency and functional group tolerance under relatively mild conditions.

One major route is the palladium-catalyzed cross-coupling of aryl halides with a cyanate (B1221674) source . acs.orgmit.edu For example, a suitable precursor such as 1-chloro-2,4-dimethoxybenzene (B1580645) or 1-bromo-2,4-dimethoxybenzene (B92324) can be reacted with a cyanate salt, like sodium cyanate (NaOCN), in the presence of a palladium catalyst and a suitable ligand (e.g., a phosphine (B1218219) ligand). This reaction generates the aryl isocyanate in situ, which can then be used directly. mit.edu The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the cyanate anion, and reductive elimination to form the isocyanate and regenerate the catalyst. acs.org

Another approach is the palladium-catalyzed aminocarbonylation . This involves the reaction of an aryl halide with an amine and carbon monoxide. While typically used to synthesize amides, variations of this reaction can be directed towards isocyanate formation. For instance, using specific CO surrogates in the presence of a palladium catalyst can lead to isocyanate co-products. chemistryviews.org

Table 4: Representative Palladium-Catalyzed Synthesis

| Method | Aryl Precursor | Reagents | Catalyst System | Product |

| Cross-Coupling | 1-Chloro-2,4-dimethoxybenzene | NaOCN | Pd(OAc)₂, Ligand (e.g., SPhos) | This compound |

| Carbonylation | 1-Bromo-2,4-dimethoxybenzene | CO, Amine (as trapping agent) | Pd(0) complex, Ligand | N-substituted urea (via isocyanate) |

Bio-based and Sustainable Production Strategies

In line with the principles of green chemistry, there is growing interest in developing synthetic routes to valuable chemicals from renewable resources.

Lignocellulosic biomass is a rich source of aromatic platform chemicals that can serve as precursors for isocyanates. rsc.org Compounds like vanillic acid and ferulic acid, which are derivable from lignin (B12514952), possess the core aromatic structure that can be chemically modified to produce this compound. researchgate.net

A plausible synthetic sequence could involve:

Extraction and Conversion: Deriving a suitable precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid) from lignin.

Chemical Modification: A series of reactions, potentially including decarboxylation, hydroxylation, and methylation, would be required to convert vanillic acid into 2,4-dimethoxyaniline or 2,4-dimethoxybenzoic acid.

Final Conversion: These intermediates can then be converted to this compound using one of the classical methods described above, such as the Curtius rearrangement or phosgenation-free carbonylation of the corresponding amine. researchgate.net

The development of diisocyanates from bio-based starting materials like bis(4-isocyanato-2-methoxyphenoxy)alkanes derived from vanillic acid has been patented, demonstrating the feasibility of this approach. google.com

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While the direct enzymatic synthesis of isocyanates is not yet well-established, enzymes can be employed in key steps leading to their formation.

Biocatalytic Amine Synthesis: Enzymes such as transaminases and imine reductases are increasingly used for the efficient and stereoselective synthesis of amines from ketones or other precursors. mdpi.com These enzymes could be used to produce 2,4-dimethoxyaniline, a key precursor for the isocyanate, from a bio-derived ketone.

Enzyme-Coupled Chemical Reactions: A hybrid approach involves coupling a biocatalytic step with a subsequent chemical reaction. For example, recent research has demonstrated the use of flow chemistry to couple a chemical Curtius rearrangement (forming an isocyanate intermediate) with a subsequent enzymatic step catalyzed by lipase (B570770) B from Candida antarctica (CALB) to produce carbamates. beilstein-journals.org This strategy leverages the efficiency of the chemical rearrangement while using an enzyme for a clean and selective trapping reaction, showcasing a path toward more sustainable isocyanate chemistry.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of isocyanates, including this compound. By providing alternative reaction pathways with lower activation energies, catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions. The choice of catalyst—homogeneous, heterogeneous, or organocatalyst—depends on the specific synthetic route, desired product purity, and process economics.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prominent method for the synthesis of aryl isocyanates. savemyexams.com Transition metal complexes, particularly those of palladium and ruthenium, are widely studied for this purpose. ukessays.comrsc.org A key phosgene-free route involves the reductive carbonylation of nitroaromatics, such as 2,4-dimethoxynitrobenzene, or the direct carbonylation of amines like 2,4-dimethoxyaniline. wikipedia.org

In the palladium-catalyzed reductive carbonylation of a nitroarene to a carbamate (a precursor to the isocyanate), the catalytic cycle often involves the reduction of the nitro group and subsequent carbonylation. ukessays.comionike.com The use of a co-catalyst and specific ligands can significantly influence the reaction's efficiency and selectivity. For instance, palladium complexes with bidentate nitrogen donor ligands, such as 1,10-phenanthroline, have proven effective. ionike.comsemanticscholar.org The reaction is typically carried out in the presence of an alcohol, which traps the in-situ formed isocyanate to yield a stable carbamate. This carbamate can then be isolated and thermally decomposed in a subsequent step to afford the final isocyanate product.

The development of catalyst systems in ionic liquids has also shown promise for enhancing catalytic activity and facilitating catalyst recycling. ionike.com For the synthesis of a carbamate precursor to this compound, a potential homogeneous catalytic system could involve the reaction of 2,4-dimethoxynitrobenzene with carbon monoxide and an alcohol in the presence of a palladium-phenanthroline complex.

Table 1: Representative Homogeneous Catalytic Systems for Aryl Carbamate Synthesis

| Catalyst Precursor | Ligand | Co-catalyst/Solvent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂ | 1,10-phenanthroline | BAcImPF₆ (ionic liquid) | Nitrobenzene | Methyl phenyl carbamate | >90 | ionike.com |

| Pd(OAc)₂ | Diphosphine | Trifluoroacetic acid | Nitroaromatic | Aryl carbamate | High | ukessays.com |

| [Ru₃(CO)₁₂] | None | Methanol | Nitrobenzene | Phenyl carbamate | High selectivity | scispace.com |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in industrial processes, primarily due to their ease of separation from the reaction mixture and potential for recycling. wikipedia.orggoogle.com In the context of this compound synthesis, heterogeneous catalysts are particularly relevant for the thermal decomposition of a carbamate precursor, such as methyl N-(2,4-dimethoxyphenyl)carbamate.

This phosgene-free approach involves two main steps: the formation of the carbamate and its subsequent decomposition. nih.gov Various metal oxides have been investigated as catalysts for the decomposition step. For example, bismuth(III) oxide (Bi₂O₃) has been shown to be a highly effective and durable heterogeneous catalyst for the decomposition of methyl N-phenyl carbamate to phenyl isocyanate. scite.ai The reaction is typically carried out at elevated temperatures in a high-boiling point solvent. The catalytic activity can be influenced by the method of catalyst preparation. scite.ai

Other metal-based heterogeneous catalysts, including those based on zinc, copper, and tin, have also been reported for the decomposition of carbamates. google.com For the synthesis of this compound, a plausible route would involve the synthesis of the corresponding carbamate from 2,4-dimethoxyaniline, followed by its decomposition over a solid catalyst like Bi₂O₃. The use of a heterogeneous catalyst avoids contamination of the final product with metal residues and simplifies the purification process. google.com

Table 2: Examples of Heterogeneous Catalysts for Isocyanate Synthesis via Carbamate Decomposition

| Catalyst | Substrate | Product | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bi₂O₃ | Methyl N-phenyl carbamate | Phenyl isocyanate | 180 (in ODCB) | 78.5 | scite.ai |

| ZnO | Dimethyl toluene-2,4-dicarbamate | Toluene-2,4-diisocyanate | 250-270 | 92.6 | wikipedia.org |

| SnO₂ or CuO | Isophorone (B1672270) dicarbamyl esters | Isophorone diisocyanate | High | High selectivity | chem-station.com |

| Bismuth salts | Aryl (alkyl) carbamic acid ester | Isocyanate | Not specified | High | google.com |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering metal-free and often milder reaction conditions. scispace.com In the synthesis of isocyanates, organocatalysis can be applied in several ways, most notably in facilitating the Curtius rearrangement. chem-station.comnih.gov

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate. wikipedia.org While the reaction can proceed without a catalyst, certain organocatalysts can promote the formation of the acyl azide precursor or facilitate the rearrangement under milder conditions. For instance, diphenylphosphoryl azide (DPPA) is an effective reagent that allows for the one-pot conversion of carboxylic acids to the corresponding carbamates (via the isocyanate intermediate) under mild conditions. chem-station.com This can be considered an organocatalytic approach as the DPPA molecule facilitates the key transformations. To synthesize this compound, one could envision starting from 2,4-dimethoxybenzoic acid.

Another organocatalytic strategy involves the use of strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). TBD has been shown to be an effective catalyst for the reaction of anilines with cyclic carbonates to form N-aryl carbamates, which are stable precursors to isocyanates. scispace.com This metal-free method is chemo-selective and proceeds under mild, often solvent-free conditions. The application of this methodology to 2,4-dimethoxyaniline would provide a green route to a stable precursor of this compound.

Table 3: Organocatalytic Approaches Relevant to Isocyanate Synthesis

| Organocatalyst/Reagent | Reaction Type | Substrate | Intermediate/Product | Conditions | Reference |

|---|---|---|---|---|---|

| TBD | Carbamate synthesis | Aniline (B41778) and Propylene Carbonate | N-aryl carbamate | Ambient temperature | scispace.com |

| Diphenylphosphoryl azide (DPPA) | Curtius rearrangement | Carboxylic acid | Isocyanate/Carbamate | Mild | chem-station.com |

| Sodium acetate | Dioxazolone decomposition | 3-substituted dioxazolones | Isocyanate (in situ) | Mild heating | tandfonline.com |

Chemical Reactivity and Reaction Pathways of 2,4 Dimethoxyphenyl Isocyanate

Fundamental Reaction Mechanisms of Aromatic Isocyanates

Aromatic isocyanates, including 2,4-dimethoxyphenyl isocyanate, are characterized by a planar C−N=C=O unit. The carbon atom of the isocyanate group is highly electrophilic due to the high electronegativity of the adjacent nitrogen and oxygen atoms, which draw electron density away from it. aidic.itrsc.org This electrophilicity is the primary driver of its characteristic reactions. The reactivity can be further influenced by substituents on the aromatic ring; electron-withdrawing groups enhance the electrophilicity and reactivity, whereas electron-donating groups, such as the methoxy (B1213986) groups in this compound, can decrease it. rsc.org

The most common reaction pathway for isocyanates is nucleophilic addition. wikipedia.orgsemanticscholar.org In this mechanism, a nucleophile attacks the electrophilic carbon atom of the isocyanate group. This is typically followed by a proton transfer to the nitrogen atom. rsc.org This reaction is the basis for the formation of a wide variety of compounds and polymers. mdpi.com

Common nucleophiles that react with aromatic isocyanates include:

Alcohols (R-OH): React to form urethanes (carbamates). wikipedia.org

Amines (R-NH2): React to form ureas. wikipedia.org

Water (H2O): Reacts to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. wikipedia.orgl-i.co.uk The newly formed amine can then react with another isocyanate group to form a urea (B33335) linkage. pcimag.com

These addition reactions are fundamental to the synthesis of polyurethanes, where diisocyanates react with polyols (molecules with multiple alcohol groups). utwente.nl

Isocyanates can also participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions. wikipedia.org The C=N bond of the isocyanate can react with a conjugated diene to form a six-membered heterocyclic ring. The reverse of this process, the retro-Diels-Alder reaction, can be used to release isocyanates from certain adducts under thermal conditions. wikipedia.org

Furthermore, isocyanates can undergo [2+2] cycloadditions with themselves to form uretdiones (dimers) or [2+2+2] cyclotrimerization to form isocyanurates (trimers), particularly in the presence of specific catalysts. wikipedia.orgtue.nl They also react with other dipolarophiles like nitrones in formal [3+2] cycloaddition reactions to yield five-membered heterocycles such as 1,2,4-oxadiazolidin-5-ones. acs.org Computational studies using density functional theory (DFT) have shown that these reactions can proceed through either concerted or stepwise mechanisms, depending on the polarity of the solvent. acs.org

Reactions of this compound with Nucleophiles

As an aromatic isocyanate, this compound readily reacts with nucleophilic compounds containing active hydrogen atoms. The primary reaction is the addition of the nucleophile across the N=C double bond of the isocyanate moiety. aidic.it

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). google.com This polyaddition reaction is one of the most significant in industrial polymer chemistry, forming the basis for polyurethane production. utwente.nlkuleuven.be The general reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. acs.org

While this reaction can proceed without a catalyst, it is often slow, and catalysts are almost always employed to achieve practical reaction rates. google.comacs.org

Computational chemistry, particularly DFT, has been extensively used to elucidate the mechanism of urethane formation. mdpi.comnih.gov Although specific studies on this compound are not prevalent, research on model systems like the reaction of phenyl isocyanate with methanol (B129727) or butan-1-ol provides significant insight into the likely pathways. mdpi.comnih.govresearchgate.net

Several mechanisms have been proposed and studied:

Direct Addition: A single-step, concerted mechanism where a proton from the alcohol's hydroxyl group shifts to the isocyanate's nitrogen at the same time as a new C-O bond forms. mdpi.com

Stepwise Mechanism: A two-step process involving the formation of a zwitterionic intermediate.

Alcohol-Catalyzed (Self-Catalysis): Kinetic and theoretical studies suggest that multiple alcohol molecules can be involved. mdpi.comkuleuven.benih.gov One alcohol molecule acts as the nucleophile while another acts as a proton-transfer agent, facilitating the reaction through a six-membered transition state and lowering the activation energy. mdpi.com

Computational studies have shown that the presence of additional alcohol molecules or a catalyst significantly lowers the activation energy barrier for the reaction compared to the uncatalyzed pathway. mdpi.commdpi.com For instance, the barrier height for the reaction between phenyl isocyanate and methanol can be substantially reduced in the presence of catalysts. mdpi.comnih.gov

| Reaction Pathway | Model System | Computational Method | Calculated Activation Energy (ΔE₀) | Reference |

| Uncatalyzed | Phenyl Isocyanate + Methanol | G3MP2BHandHLYP | 120.18 kJ/mol | mdpi.com |

| Isocyanate Self-Catalyzed | Phenyl Isocyanate + 1-Propanol | G4MP2/SMD (THF) | 62.6 kJ/mol | mdpi.com |

| Alcohol Self-Catalyzed | Phenyl Isocyanate + 1-Propanol | G4MP2/SMD (THF) | Lower than stoichiometric | mdpi.comnih.gov |

Nitrogen-containing compounds, especially tertiary amines, are among the most important catalysts for polyurethane production. mdpi.comnih.gov Their role is to accelerate the reaction between the isocyanate and the alcohol. nih.gov The catalytic activity depends on factors like the basicity and steric hindrance of the amine. turkchem.net

Computational studies have proposed a general mechanism for catalysis by nitrogen-containing compounds. mdpi.comresearchgate.net The process typically involves several steps:

Formation of a complex between the alcohol and the catalyst. mdpi.comnih.gov

The isocyanate joins this complex to form a three-molecule reactant complex. mdpi.com

A proton is transferred from the alcohol to the amine catalyst, activating the alcohol by making it a more potent nucleophile. mdpi.com

The activated alcohol attacks the isocyanate carbon, leading to the formation of a C-O bond. nih.gov

The proton is then transferred from the catalyst to the isocyanate nitrogen, completing the urethane bond and regenerating the catalyst. nih.gov

This catalytic pathway significantly reduces the activation energy of the reaction by more than 100 kJ/mol compared to the uncatalyzed route, demonstrating the profound effect these catalysts have on urethane formation. mdpi.comnih.gov Commonly studied nitrogen-containing catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and various other tertiary amines. mdpi.comnih.govnih.gov

| Catalyst Type | Example(s) | Proposed Mechanism of Action |

| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), Triethylamine | Nucleophilic activation: Catalyst forms a hydrogen bond with the alcohol, increasing its nucleophilicity. acs.orgnih.gov |

| Amidines/Guanidines | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Strong Brønsted bases that activate the alcohol through deprotonation. acs.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | - | Nucleophilic activation of the alcohol. acs.org |

Amines: Urea and Biuret (B89757) Formation

The isocyanate group (-N=C=O) of this compound is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines. The reaction between an isocyanate and a primary or secondary amine is a facile and efficient method for the synthesis of substituted ureas. rsc.org This reaction proceeds through the addition of the amine's N-H bond across the isocyanate's C=N double bond.

The initial reaction between this compound and a primary amine yields a disubstituted urea. If excess isocyanate is present, the urea can react further to form a biuret. This subsequent reaction involves the nucleophilic attack of the N-H group within the newly formed urea linkage on another isocyanate molecule. google.com The formation of biuret structures can lead to cross-linking in polymerization reactions. mdpi.com

Recent research has demonstrated the efficacy of iron(II) complexes as catalysts for the hydroamination of isocyanates. A two-coordinate Fe(II) m-terphenyl (B1677559) complex, specifically (2,6-Mes₂C₆H₃)₂Fe, has been shown to be an effective precatalyst for the mono- and di-insertion of isocyanates into the N-H bonds of both primary and secondary amines. acs.orgcore.ac.uk This catalytic system allows for the selective formation of either ureas or biurets by modifying the reaction conditions. acs.orgworktribe.com

For instance, changing the solvent from a non-coordinating solvent like benzene (B151609) to a coordinating solvent like THF can shift the product selectivity. In THF, the reaction tends to exclusively form the mono-insertion product (urea). acs.orgcore.ac.uk In the absence of a catalyst, the reaction between an isocyanate and an amine like aniline (B41778) may proceed to form urea, but the presence of the iron(II) catalyst promotes the formation of the biuret as the major product. acs.org The use of more nucleophilic amines in this catalytic system can even lead to the insertion of up to four isocyanate molecules, yielding triuret (B1681585) and tetrauret (B3274340) derivatives. acs.orgcore.ac.uk

Table 1: Product Selectivity in Iron(II)-Catalyzed Hydroamination of Isocyanates

| Catalyst | Substrates | Solvent | Key Condition | Major Product |

|---|---|---|---|---|

| (2,6-Mes₂C₆H₃)₂Fe | Isocyanate + Primary/Secondary Amine | THF | Coordinating Solvent | Urea (Mono-insertion) |

| (2,6-Mes₂C₆H₃)₂Fe | Isocyanate + Aniline | Benzene | Non-coordinating Solvent | Biuret (Di-insertion) |

This table is a generalized representation based on findings for isocyanate hydroamination. acs.orgcore.ac.uk

The reaction of this compound with various primary and secondary amines provides a direct route to a wide array of N,N'-substituted and N,N,N'-trisubstituted urea derivatives. This method is one of the most common for preparing substituted ureas due to its high efficiency and atom economy. researchgate.net The reaction is typically carried out by mixing equimolar amounts of the isocyanate and the amine in a suitable solvent, such as acetone. mdpi.com The formation of the urea product is often rapid and may result in the precipitation of the product from the reaction mixture, simplifying purification. asianpubs.org

This synthetic strategy is fundamental in various fields, including the preparation of biologically active compounds and polymers. mdpi.comasianpubs.org For example, diaryl ureas, which can be synthesized from aryl isocyanates and aryl amines, are an important class of compounds with applications in pharmaceuticals. asianpubs.org

Water: Hydrolysis and Polyurea Formation

Isocyanates react with water in a multi-step process that ultimately leads to the formation of ureas and, in the case of diisocyanates, polyureas. The initial reaction between this compound and water yields an unstable carbamic acid intermediate. mdpi.comnih.gov This intermediate readily decomposes, eliminating carbon dioxide to form 2,4-dimethoxyaniline (B45885), a primary amine. mdpi.com

The newly formed primary amine is highly reactive towards the isocyanate. It rapidly attacks another molecule of this compound to form a symmetrical N,N'-bis(2,4-dimethoxyphenyl)urea. researchgate.net This two-step pathway is the basis for the water-curing of many isocyanate-based systems and is a common method for producing polyurea foams and coatings, where the evolved carbon dioxide acts as a blowing agent. mdpi.comrubber.or.kr

Reaction Pathway of Isocyanate Hydrolysis:

Formation of Carbamic Acid: R-NCO + H₂O → [R-NH-COOH]

Decarboxylation to Amine: [R-NH-COOH] → R-NH₂ + CO₂

Urea Formation: R-NH₂ + R-NCO → R-NH-CO-NH-R

Where R represents the 2,4-dimethoxyphenyl group.

Thiols: Thiocarbamate and Thiourea (B124793) Formation

Isocyanates react with thiols (mercaptans) to form S-alkyl/aryl thiocarbamates. researchgate.net The reaction involves the nucleophilic addition of the thiol's S-H group across the C=N bond of the isocyanate. This process is analogous to the reaction with alcohols and amines and can often be performed under solvent-free and catalyst-free conditions. researchgate.net

R-NCO + R'-SH → R-NH-C(=O)-S-R' (Isocyanate + Thiol → Thiocarbamate)

The formation of poly(thiourethane) networks can be achieved through the reaction of diisocyanates with polythiols. upc.edu This "thiol-isocyanate click reaction" can be catalyzed by both acids and bases. upc.edu

It is important to distinguish this reaction from thiourea formation. Thioureas possess a C=S bond (thiocarbonyl) and are typically synthesized from the reaction of an amine with an isothiocyanate (R-N=C=S), not an isocyanate. organic-chemistry.org While various methods exist for thiourea synthesis, the direct reaction of an isocyanate like this compound with a thiol yields a thiocarbamate. researchgate.netorganic-chemistry.org

Polymerization and Oligomerization Reactions

Under certain conditions, isocyanates can undergo dimerization to form a four-membered heterocyclic ring known as a uretdione (or uretidione), which is a 1,3-diazetidine-2,4-dione. nih.govresearchgate.net This cyclodimerization is a reversible reaction. nih.gov

The formation of the uretdione from this compound would involve the [2+2] cycloaddition of two isocyanate groups. The reaction can be promoted by catalysts such as trialkylphosphines. google.com The dimerization process is often an equilibrium, and the uretdione can dissociate back to the monomeric isocyanate upon heating. nih.govresearchgate.net

This reversible nature allows uretdiones to be used as "blocked isocyanates." researchgate.net They are less reactive than the free isocyanate at ambient temperatures, which can be advantageous for controlling reactivity in certain formulations. Upon heating, the ring opens to regenerate the isocyanate groups, which can then undergo their characteristic reactions. nih.govresearchgate.net Computational studies on aromatic isocyanates like toluene (B28343) diisocyanate (TDI) have shown that the formation of the uretdione ring is an exothermic process. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula / Structure |

|---|---|

| This compound | C₉H₉NO₃ |

| Urea | CH₄N₂O |

| Biuret | C₂H₅N₃O₂ |

| Triuret | C₃H₆N₄O₃ |

| Tetrauret | C₄H₇N₅O₄ |

| 2,4-Dimethoxyaniline | C₈H₁₁NO₂ |

| N,N'-bis(2,4-dimethoxyphenyl)urea | C₁₇H₂₀N₂O₅ |

| Carbamic acid | CH₃NO₂ |

| Carbon dioxide | CO₂ |

| Thiocarbamate | R-NH-C(=O)-S-R' |

| Thiourea | CH₄N₂S |

| Uretdione (1,3-diazetidine-2,4-dione) | C₂H₂N₂O₂ (parent ring) |

| Toluene diisocyanate (TDI) | C₉H₆N₂O₂ |

| Acetone | C₃H₆O |

| Tetrahydrofuran (THF) | C₄H₈O |

| Benzene | C₆H₆ |

| Aniline | C₆H₇N |

Trimerization to Isocyanurates

The trimerization of isocyanates is a cyclization reaction where three isocyanate groups react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate, or specifically a 1,3,5-triazine-2,4,6-trione. tue.nl This process, also referred to as cyclotrimerization, converts the monomeric this compound into the corresponding tris(2,4-dimethoxyphenyl) isocyanurate. The reaction is a stepwise addition process that is typically not spontaneous and requires the use of catalysts. utwente.nl

The formation of the isocyanurate ring from this compound introduces cross-links in a polymer network, which significantly enhances the thermal stability and fire resistance of the resulting material. vot.pl The reaction is commonly promoted by a variety of catalysts, which are broadly categorized as Lewis bases or certain metal-containing compounds. tue.nl

Commonly employed catalysts for this transformation include:

Basic Catalysts : Tertiary amines (e.g., triethylamine), alkali metal carboxylates (e.g., potassium acetate), and quaternary ammonium (B1175870) salts are effective in promoting the reaction. vot.plgoogle.com

Organometallic Compounds : Certain tin compounds and other metal complexes can also catalyze the trimerization process.

The general mechanism, initiated by a potent nucleophile or a Lewis basic catalyst, involves the initial attack on the electrophilic carbon of the isocyanate group, followed by a sequential addition of two more isocyanate molecules to form the final, stable isocyanurate ring. utwente.nl The presence of two electron-donating methoxy groups on the phenyl ring of this compound influences the electron density of the isocyanate group, thereby affecting its reactivity in the trimerization process.

| Catalyst Type | Examples | Reference |

| Tertiary Amines | Triethylamine, 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30) | vot.plgoogle.com |

| Alkali Metal Salts | Potassium Acetate | vot.pl |

| Quaternary Ammonium Salts | - | vot.pl |

Polymerization with Polyols to Polyurethanes

Polyurethanes are a versatile class of polymers synthesized through the step-growth polyaddition reaction between a polyisocyanate and a polyol (a compound with multiple hydroxyl groups). ethernet.edu.et In this reaction, the this compound acts as the isocyanate component. The fundamental reaction involves the addition of the hydroxyl group (-OH) from the polyol to the isocyanate group (-NCO) of the this compound.

This nucleophilic addition reaction results in the formation of a urethane linkage (-NH-COO-). When difunctional or polyfunctional isocyanates and polyols are used, long polymer chains are formed, creating polyurethane. researchgate.net The reaction can be auto-catalyzed by the free electron pair of the urethane nitrogen or more commonly accelerated by specific catalysts.

The general reaction is as follows:

R-N=C=O (this compound) + R'-OH (Polyol) → R-NH-CO-OR' (Urethane linkage)

The versatility of polyurethanes stems from the wide variety of available isocyanates and polyols, which allows for the tailoring of the final polymer's properties for applications ranging from flexible foams to rigid elastomers and coatings. ethernet.edu.et

The chemical structure of the isocyanate monomer is a critical factor that dictates the properties of the resulting polyurethane. nih.gov For this compound, several structural features significantly influence the final polymer characteristics.

Aromatic Nature : Aromatic isocyanates, such as this compound, generally exhibit higher reactivity compared to aliphatic isocyanates. ethernet.edu.et The electron-withdrawing effect of the aromatic ring increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group. This leads to faster polymerization rates compared to aliphatic counterparts like hexamethylene diisocyanate (HDI) or isophorone (B1672270) diisocyanate (IPDI). mdpi.com

Substituent Effects : The presence of two methoxy (-OCH₃) groups on the phenyl ring has a distinct effect. These groups are electron-donating, which can slightly decrease the reactivity of the isocyanate group compared to unsubstituted aromatic isocyanates like MDI or TDI. ethernet.edu.et

Hydrogen Bonding and Phase Separation : The urethane groups formed during polymerization can form hydrogen bonds. The structure and symmetry of the isocyanate influence the efficiency of this hydrogen bonding. mdpi.com The rigid aromatic structure of this compound contributes to the formation of "hard segments" in the polyurethane, which can segregate from the flexible "soft segments" derived from the polyol. nih.gov This microphase separation is crucial for determining the mechanical properties of the polymer, such as its tensile strength and elasticity. mdpi.com

Mechanical and Thermal Properties : The rigidity of the benzene ring in this compound imparts stiffness and thermal stability to the polymer backbone. Polyurethanes derived from aromatic isocyanates typically exhibit higher tensile strength and hardness compared to those made from linear aliphatic isocyanates. nih.govmdpi.com The steric hindrance and asymmetry introduced by the substituent positions (2,4-) can affect chain packing and crystallinity, which in turn influences the material's hardness, melting point, and flexibility. nih.gov

| Structural Feature of Isocyanate | Influence on Polyurethane Properties | General Comparison |

| Aromatic Ring | Increases reactivity, rigidity, and potential for strong hydrogen bonding. Leads to higher tensile strength and thermal stability. | Aromatic (e.g., MDI, TDI) > Aliphatic (e.g., HDI, IPDI) in terms of reactivity and stiffness. ethernet.edu.etmdpi.com |

| Electron-Donating Groups (-OCH₃) | May slightly decrease the reactivity of the -NCO group compared to unsubstituted aromatic isocyanates. | Reactivity: TDI > MDI > HDI > HMDI > IPDI. mdpi.com |

| Asymmetry (2,4- substitution) | Can disrupt chain symmetry and reduce crystallinity, potentially leading to more amorphous polymers with lower melting points but good flexibility. | Symmetric structures (e.g., 4,4'-MDI) may pack more efficiently than asymmetric ones (e.g., 2,4-TDI). mdpi.com |

Advanced Organic Transformations Involving this compound

Isocyanates, including this compound, are electrophilic compounds that readily react with various nucleophiles, including carbanions such as enolates. The reaction of an isocyanate with an enolate results in the formation of a β-keto amide (after workup). This reaction is a valuable carbon-carbon and carbon-nitrogen bond-forming process in organic synthesis.

The mechanism involves the nucleophilic attack of the enolate carbanion on the highly electrophilic carbonyl carbon of the isocyanate group. This forms a tetrahedral intermediate which, upon protonation during aqueous workup, yields the stable β-keto amide. The reaction provides a direct route to functionalized amide derivatives.

The isocyanate functional group is a versatile building block for the synthesis of a wide array of heterocyclic compounds. nih.gov Through reactions with multifunctional reagents, this compound can participate in cyclization and cycloaddition reactions to form various ring systems. These reactions are often facilitated by the electrophilicity of the isocyanate carbon and the ability of the nitrogen atom to participate in ring formation.

Examples of heterocyclic systems that can be synthesized using isocyanates as precursors include:

Urea Derivatives : Reaction with amines can lead to ureas, which can be precursors for cyclic structures like pyrimidine-diones. nih.gov

Triazinane Diones : In some multicomponent reactions, an isocyanate can react with an azadiene intermediate to form six-membered triazinane dione (B5365651) rings. nih.gov

Quinazolinones : Iron-catalyzed [4+2] annulation reactions between aminoacetophenones and isocyanates can afford quinazolinone scaffolds. nih.gov

These synthetic strategies highlight the utility of isocyanates in constructing complex molecular architectures relevant to medicinal chemistry and materials science. researchgate.net

The synthesis of pyrrolo[3,2-d]pyrimidines, a class of deazapurines with significant biological activity, can be achieved through various synthetic routes. nih.gov One prominent method involves a domino C-N coupling/hydroamination reaction sequence. nih.govbeilstein-journals.org In this specific pathway, the synthesis starts from an alkynylated uracil (B121893) derivative which undergoes a palladium-catalyzed cyclization reaction with an aniline. beilstein-journals.orgbeilstein-journals.org

The key steps in this synthesis are:

Preparation of an alkynylated pyrimidine (B1678525) (uracil) precursor, often via a Sonogashira coupling. beilstein-journals.org

A palladium-catalyzed domino reaction where an aniline is coupled to the pyrimidine ring, followed by an intramolecular hydroamination (cyclization) onto the alkyne. nih.gov

This process directly forms the fused pyrrole (B145914) ring, yielding the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core structure. beilstein-journals.org It is important to note that in this specific and optimized synthetic methodology, an aniline (Ar-NH₂) serves as the source of the nitrogen atom for the pyrrole ring, not an isocyanate (Ar-NCO). nih.govbeilstein-journals.org While isocyanates are broadly used in heterocyclic synthesis, this particular domino reaction for creating the pyrrolo[3,2-d]pyrimidine scaffold relies on the direct use of anilines. beilstein-journals.org

Aminocarbonylation Reactions

Further investigation into broader synthetic methods for spirocyclic γ-lactams and general aminocarbonylation reactions did not reveal any examples or data involving this compound as a reactant. To adhere to the strict instructions of focusing solely on the specified compound and outline, no content can be generated for the requested topics.

Advanced Applications and Derivatives of 2,4 Dimethoxyphenyl Isocyanate in Research

Pharmaceutical and Agrochemical Intermediates

The high reactivity of 2,4-dimethoxyphenyl isocyanate makes it a crucial intermediate in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. The isocyanate group can react with a wide range of nucleophiles, such as alcohols and amines, to introduce the 2,4-dimethoxyphenyl moiety into a target molecule. ontosight.ai

Synthesis of Active Pharmaceutical Ingredients (APIs)

In pharmaceutical synthesis, this compound serves as a precursor for creating molecules with specific functional groups that may impart biological activity. ontosight.ai The synthesis of APIs is a complex, multi-step process involving numerous chemical transformations. sigmaaldrich.com The use of isocyanates is a common strategy for constructing urea (B33335) and carbamate (B1207046) functionalities, which are present in many drug molecules. nih.gov

The reaction of this compound with amines leads to the formation of urea derivatives. This reaction is a key step in the synthesis of various compounds being investigated for their therapeutic potential. For instance, aryl urea derivatives are analogs of known kinase inhibitors like sorafenib (B1663141) and are synthesized from the corresponding aryl isocyanates and aryl amines. illinois.edu Although direct examples of APIs synthesized from this compound are not prevalent in publicly available literature, its structural motifs are of interest in medicinal chemistry. The dimethoxybenzene moiety is found in various biologically active compounds, and the ability to introduce this group via an isocyanate provides a valuable synthetic route.

The general synthesis of urea derivatives from isocyanates can be represented as follows:

In this reaction, 'R' would be the 2,4-dimethoxyphenyl group, and 'R'' would be the other part of the target API.

Development of Agrochemical Compounds

Similar to its role in pharmaceuticals, this compound is also involved in the synthesis of new agrochemical compounds, such as pesticides and herbicides. ontosight.ai The introduction of the 2,4-dimethoxyphenyl group can influence the biological activity of these compounds. Many herbicides, for example, are complex organic molecules that require precise synthetic steps for their creation. The herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), while not directly synthesized from this compound, shares a substituted phenoxy structural feature, highlighting the importance of such moieties in agrochemical design. orst.eduepa.gov

The development of new agrochemicals often involves the creation of libraries of related compounds to screen for desired activity. The reactivity of this compound makes it a useful reagent for such high-throughput synthesis approaches.

Polymer Chemistry and Advanced Materials

The isocyanate group of this compound is highly reactive towards hydroxyl groups, leading to the formation of polyurethanes, a versatile class of polymers with a wide range of applications. ontosight.ai As a monoisocyanate, this compound is not used to build the main polymer chain but rather to modify the properties of existing polymers or to control the polymerization process.

Polyurethane and Polyurea Synthesis for Specialized Applications

Polyurethanes are synthesized through the reaction of diisocyanates with polyols. youtube.com Similarly, polyureas are formed from the reaction of diisocyanates with polyamines. nih.gov The structure of the isocyanate used has a significant impact on the final properties of the polymer. nih.gov While diisocyanates like MDI (methylene diphenyl diisocyanate) and TDI (toluene diisocyanate) are the primary building blocks for these polymers, monoisocyanates such as this compound can be used as chain terminators to control molecular weight or to introduce specific end-groups that impart desired functionalities.

In the formulation of adhesives, isocyanates are used to create strong bonds with a variety of substrates. merckmillipore.com Polyurethane-based adhesives are known for their excellent performance. The inclusion of this compound could potentially be used to modify the adhesive's curing characteristics or its final bond strength.

Polyurethane foams are widely used as insulation and cushioning materials. researchgate.net The formation of these foams involves the reaction of isocyanates with water, which generates carbon dioxide gas as a blowing agent. While the primary isocyanates are diisocyanates, a monoisocyanate could be used in smaller quantities to fine-tune the foam's cell structure and, consequently, its physical properties.

Research into self-healing polymers has explored the use of isocyanates to create materials that can repair themselves after damage. nih.gov One approach involves the microencapsulation of reactive isocyanates within a polymer matrix. illinois.edu When the material is fractured, the microcapsules rupture, releasing the isocyanate which then reacts with a curing agent in the matrix to heal the crack. While much of this research has focused on diisocyanates, the principles could be adapted to use monoisocyanates for specific self-healing chemistries. The reactivity of this compound makes it a candidate for such applications, where its reaction would form urea or urethane (B1682113) linkages to repair the damaged area.

Surface Modification of Cellulose (B213188) and Nanocellulose

The surface modification of cellulose and nanocellulose with isocyanates is a significant area of research aimed at enhancing their properties for advanced applications. mdpi.comresearchgate.net The fundamental reaction involves the chemical bonding between the highly reactive isocyanate group (-NCO) and the abundant hydroxyl (-OH) groups present on the surface of cellulose. researchgate.net This reaction results in the formation of stable urethane (also known as carbamate) linkages. sigmaaldrich.com

The primary goals of modifying cellulose and nanocellulose surfaces with isocyanates like this compound include:

Improved Dispersibility: Cellulose is inherently hydrophilic, which limits its dispersion in nonpolar organic solvents and hydrophobic polymer matrices. Grafting aromatic molecules like 2,4-dimethoxyphenyl groups onto the surface increases its hydrophobicity, facilitating better dispersion in composites. researchgate.net

Enhanced Thermal Stability: Modification can improve the thermal properties of cellulose nanocrystals (CNCs). For instance, CNCs modified with isophorone (B1672270) diisocyanate (IPDI) have shown an increase in the onset of thermal degradation by as much as 35 °C compared to their unmodified counterparts. nih.govchemdiv.com

Interfacial Adhesion: In polymer composites, the modified cellulose surface can form stronger covalent bonds or physical interactions with the polymer matrix, leading to improved mechanical performance of the final material. sigmaaldrich.comnih.gov

The modification process is typically carried out under heterogeneous conditions, meaning the reaction occurs primarily on the surface of the nanocellulose without dissolving it. mdpi.com Various isocyanates have been utilized for this purpose, demonstrating the versatility of this chemical approach.

Table 1: Examples of Isocyanates Used for Cellulose and Nanocellulose Modification

| Isocyanate Compound | Type | Purpose of Modification | Reference |

|---|---|---|---|

| Phenyl Isocyanate (PI) | Aromatic Monoisocyanate | General surface modification | mdpi.comresearchgate.net |

| Octadecyl Isocyanate (OI) | Aliphatic Monoisocyanate | Increase hydrophobicity | mdpi.comresearchgate.net |

| Toluene (B28343) Diisocyanate (TDI) | Aromatic Diisocyanate | Cross-linking, grafting polymers | researchgate.netpaint.org |

| Isophorone Diisocyanate (IPDI) | Cycloaliphatic Diisocyanate | Introduce isocyanate functionality, improve thermal stability | nih.govchemdiv.com |

| Hexamethylene Diisocyanate (HMDI) | Aliphatic Diisocyanate | Bind functional groups, support processing | researchgate.netsigmaaldrich.com |

The use of a monofunctional isocyanate such as this compound allows for the direct attachment of the dimethoxyphenyl group to the cellulose backbone, imparting the specific electronic and steric properties of this moiety to the material's surface.

Microencapsulation of Isocyanate Compounds

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules. This technique is particularly valuable for highly reactive compounds like isocyanates, as it protects them from the environment (e.g., moisture) until they are needed. nih.govnih.gov This is a cornerstone for developing self-healing materials, where the encapsulated isocyanate is released upon damage (e.g., a crack in a coating) to react and repair the material. researchgate.net

The most common method for encapsulating isocyanates is interfacial polymerization. researchgate.netnih.gov The general procedure involves:

Creating an oil-in-water emulsion, where the isocyanate (the "oil" or core material) is dispersed as fine droplets in an aqueous solution. nih.gov

A complementary reactant (often a diamine or diol) is present in the aqueous phase or added subsequently.

A polymer shell, typically polyurea or polyurethane, forms at the interface between the isocyanate droplets and the water. researchgate.netnih.gov

The properties of the resulting microcapsules, such as size, shell thickness, and stability, can be controlled by adjusting synthesis parameters like stirring rate, temperature, and the types of surfactants and reactants used. nih.govbasf.com

Table 2: Common Isocyanates and Shell Materials in Microencapsulation Research

| Core Material (Isocyanate) | Shell Material | Typical Application | Reference(s) |

|---|---|---|---|

| Isophorone Diisocyanate (IPDI) | Polyurethane/Polyurea | Self-healing coatings | researchgate.net |

| Toluene Diisocyanate (TDI) | Polyurethane/Polyurea | Self-healing adhesives | nih.govbasf.com |

| Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Polyurea | Self-healing polymers | nih.govbasf.com |

| Hexamethylene Diisocyanate (HDI) | Polyurea | Self-healing systems | basf.com |

While specific studies on the microencapsulation of this compound are not widely documented, the established protocols for other aromatic isocyanates are directly applicable. researchgate.netnih.gov Encapsulating this compound would allow for its controlled release, enabling its specific chemical properties to be exploited in smart materials, such as those that change color or other properties upon activation.

Functional Materials and Coatings

Isocyanates are fundamental building blocks in the polymer industry, most notably for the production of polyurethanes. mdpi.com Polyurethanes are synthesized through the reaction of di- or polyisocyanates with polyols. mdpi.com The versatility of this chemistry allows for the creation of a vast range of materials, from flexible foams to rigid elastomers and high-performance coatings.

While diisocyanates like MDI and TDI are used to build the main polymer chain, monofunctional isocyanates such as this compound play a different role. They can be used to:

Control Molecular Weight: By reacting with a growing polymer chain, a monofunctional isocyanate terminates that chain, providing a method to control the polymer's final molecular weight.

Graft Functional Groups: It can be used to attach the specific 2,4-dimethoxyphenyl group onto a polymer backbone that has reactive sites (e.g., hydroxyl groups). This imparts the unique properties of the dimethoxybenzene moiety to the bulk polymer.

The resulting functionalized polymers can be used in specialized coatings. For example, the incorporation of specific chemical groups can influence surface properties like gloss, chemical resistance, and UV stability. basf.com Blocked isocyanates, which are temporarily rendered non-reactive, are also used to create one-component (1K) coating systems that cure upon heating. google.com The development of functional coatings often involves the careful selection of isocyanates and other reactants to achieve the desired balance of properties, such as hardness, flexibility, and durability. mdpi.compaint.org

Exploration of Structure-Activity Relationships in Derivatives

The reaction of this compound with primary or secondary amines is a straightforward method to synthesize a library of N,N'-disubstituted urea derivatives. This class of compounds is of significant interest in medicinal chemistry, and exploring their structure-activity relationships (SAR) is crucial for drug discovery. nih.govnih.gov An SAR study systematically modifies parts of a molecule and evaluates how these changes affect its biological activity, aiming to identify the most potent and selective compounds.

For example, extensive SAR studies have been conducted on phenylurea derivatives for various therapeutic targets. Although not focused specifically on the 2,4-dimethoxy substitution pattern, these studies provide a clear framework for how such exploration would proceed. In one study, urea derivatives were synthesized and tested as anti-tuberculosis agents. nih.gov Researchers modified the substituents on both sides of the urea linkage to determine which chemical features were essential for activity.

Table 3: Representative Structure-Activity Relationship Data for Urea Derivatives as Anti-Tuberculosis Agents

| Compound Structure (R-NH-CO-NH-R') | R' Group | MIC (µg/mL) | Key Finding | Reference |

|---|---|---|---|---|